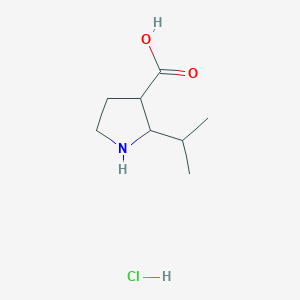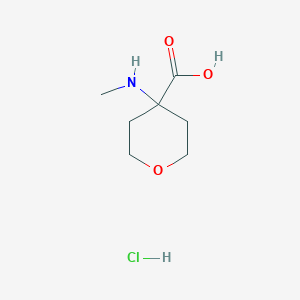
4-(Methylamino)oxane-4-carboxylic acid hydrochloride
Descripción general
Descripción
4-(Methylamino)oxane-4-carboxylic acid hydrochloride, also known as methyl 4-(methylamino)oxane-4-carboxylate hydrochloride, is a chemical compound with the CAS Number: 1452228-22-6 . It has a molecular weight of 209.67 . This compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The 4-[(methylamino)methyl]oxane-4-carboxylic acid molecule contains a total of 27 bond(s). There are 12 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) (aliphatic) .Physical And Chemical Properties Analysis
4-(Methylamino)oxane-4-carboxylic acid hydrochloride is a powder that is stored at room temperature . Its molecular formula is C7H14ClNO3 and it has a molecular weight of 195.64 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
4-(Methylamino)oxane-4-carboxylic acid hydrochloride is utilized in the synthesis of amino-acid conjugates of haptens, demonstrating the compound's role in producing crystalline conjugates for spectroscopic comparisons and structural confirmations (Benoiton, Hudecz, & Chen, 2009). Its derivative, 4-(methylamino)benzoic acid, forms a cyclic hexamer in crystal structures, highlighting its significance in conformational studies and intermolecular interactions (Azumaya et al., 2003).
Electrosynthesis
Electrosynthesis research has shown the effective reduction of related nitro compounds to amino acids, demonstrating the potential of electrochemical methods for synthesizing derivatives of 4-(Methylamino)oxane-4-carboxylic acid hydrochloride and exploring the influence of various factors on yield and purity (Konarev, Lukyanets, & Negrimovskii, 2007).
Nucleophilic Additions and Chemical Reactions
The compound's derivatives participate in nucleophilic additions, offering pathways to synthesize various functionalized molecules. This includes the creation of Michael-adducts and exploration of reactivity with different nucleophiles, indicating its utility in organic synthesis and materials science (Hinkamp & Schäfer, 2015).
Catalytic Methods
Innovative catalytic techniques employ 4-(Methylamino)oxane-4-carboxylic acid hydrochloride derivatives for reductive C-N coupling processes. These methods highlight the compound's role in facilitating direct N-arylation, expanding the toolkit for synthesizing N-methylated aromatic compounds using nitromethane as a methylamine surrogate (Li, Qin, & Radosevich, 2020).
Material Science and Polymer Chemistry
The compound's derivatives contribute to the development of thermoresponsive polysilsesquioxanes, showcasing the integration of carboxylic acid groups into polymers for environmental responsiveness. This research points to applications in smart materials and drug delivery systems, where properties like solubility and LCST are critical (Minami et al., 2011).
Safety And Hazards
This compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-(methylamino)oxane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-8-7(6(9)10)2-4-11-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKWFUOYAQLBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOCC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)oxane-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




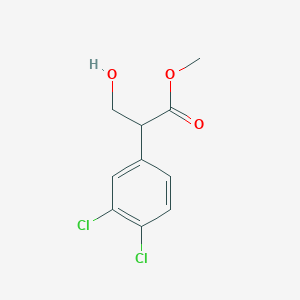
![5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B1435487.png)
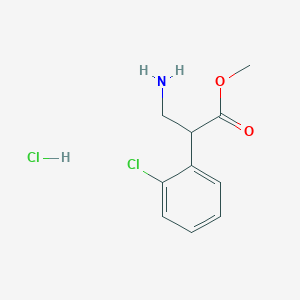
![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B1435489.png)

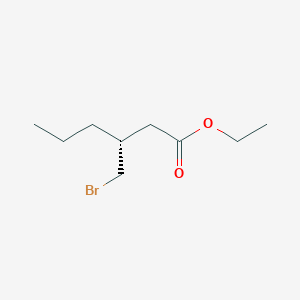



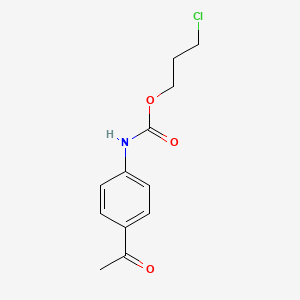
![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)
